tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Researchers synthesizing covalent inhibitors face chemoselectivity challenges when using unprotected piperazine intermediates, leading to undesired side reactions. This Boc-protected building block solves this: • Orthogonal protection: Boc group stable to nucleophiles/bases, cleaved on demand with TFA. • Reactive warhead: 3-chloro-1,2,4-thiadiazole enables nucleophilic aromatic substitution or cross-coupling for SAR diversification. • Dual diversification strategy: modify piperazine N-substituent and thiadiazole C-3 position independently. Reliable supply with consistent quality for multi-step medicinal chemistry programs.

Molecular Formula C11H17ClN4O2S
Molecular Weight 304.79
CAS No. 2470438-02-7
Cat. No. B2646151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
CAS2470438-02-7
Molecular FormulaC11H17ClN4O2S
Molecular Weight304.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NS2)Cl
InChIInChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)14-19-9/h4-7H2,1-3H3
InChIKeyZZKZHPLTLFSQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate: Structural & Class Baseline


tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate is a synthetic small molecule belonging to the 1,2,4-thiadiazolylpiperazine class [1]. Its structure features a 3-chloro-1,2,4-thiadiazole core linked to a piperazine ring protected at the distal nitrogen by a tert-butoxycarbonyl (Boc) group. The 1,2,4-thiadiazole scaffold is recognized as a 'privileged structure' in medicinal chemistry, and derivatives have been investigated as therapeutic agents for pain, neurodegenerative diseases, and as kinase inhibitors [2][3]. This compound is primarily positioned as a protected intermediate, where the Boc group ensures chemoselectivity during multi-step synthesis.

Substitution Risk: tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate


Generic substitution within the 1,2,4-thiadiazolylpiperazine class is highly inadvisable because minor structural perturbations lead to significant changes in reactivity, target engagement, and synthetic utility. The specific 3-chloro substitution on the thiadiazole ring is a critical reactive handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling [1]. The Boc protecting group on the piperazine ring provides orthogonal protection, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) without affecting other functional groups . Unprotected analogs lack this synthetic control, leading to undesired side reactions. The 1,2,4-thiadiazole connectivity itself is crucial, as it exhibits distinct reactivity towards cysteine thiols compared to the 1,3,4-isomer, a key mechanism exploited in inhibitor design [2].

Differentiation Evidence: tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate


Boc Protection for Orthogonal Synthetic Control

The target compound's Boc group provides a molecular weight (MW) of 304.80 g/mol, compared to 204.68 g/mol for the unprotected analog, 1-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine [1][2]. This 100.12 g/mol mass increase allows for precise monitoring of deprotection reactions by LC-MS. The Boc group is selectively removed under acidic conditions (e.g., TFA) while leaving the base-labile thiadiazole ring intact, a cleavage sequence not possible with the unprotected version . This provides a high degree of synthetic control in multi-step medicinal chemistry campaigns.

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

3-Chloro Substituent: Electrophilic Warhead Reactivity

The 3-chloro substituent on the 1,2,4-thiadiazole ring is a key determinant of reactivity. Research on 3-chloro-5-substituted-1,2,4-thiadiazoles (TDZs) has established that they act as rapid and selective modifiers of solvent-accessible cysteine thiols on proteins [1]. The IC50 values for structurally related 3-chloro-5-sulfonyl TDZs against specific protein targets are in the sub-micromolar range, whereas non-chlorinated or 3-methyl analogs showed significantly reduced reactivity due to the absence of the leaving group [1]. This chlorine atom is essential for the 'warhead' function in covalent inhibitor design, a property absent in 3-H or 3-alkyl congeners.

Covalent Inhibition Chemical Biology Structure-Activity Relationship

1,2,4- vs. 1,3,4-Thiadiazole in Pain & Neurodegeneration

The 1,2,4-thiadiazole connectivity is structurally distinguished from the 1,3,4-thiadiazole isomer, leading to different biological target profiles. Patent US20040006091 describes 1,2,4-thiadiazolylpiperazine compounds as effective for treating pain, UI, and ulcers, with the mechanism involving inhibition of mGluR5 function [1]. In contrast, 1,3,4-thiadiazole analogs are more commonly associated with carbonic anhydrase inhibition. The specific 1,2,4-connectivity is essential for activity in these neurological indications, and substitution at the 3-position (as with chlorine) directs the vector of piperazine attachment at the 5-position for optimal target binding.

Pain Therapeutics Neurodegeneration mGluR5 Modulation

Application Scenarios: tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate


Late-Stage Functionalization via 3-Chloro Displacement

In programs targeting kinases or proteases with a reactive cysteine in the active site, this compound serves as a key intermediate. After Boc deprotection, the free piperazine can be elaborated, and the resulting intermediate retains the 3-chloro-1,2,4-thiadiazole 'warhead' capable of forming a covalent bond with the target thiol, as established by the class literature on TDZ reactivity [1].

Orthogonal Protection in Multi-Step Synthesis

For complex molecule synthesis, this compound allows chemists to perform reactions on other functional groups while the piperazine nitrogen remains Boc-protected. The Boc group is stable to nucleophilic and basic conditions but can be cleaved on demand with TFA, enabling a convergent synthetic strategy . This is a significant advantage over using the unprotected piperazine analog (CAS 2168696-42-0) where the free NH would compete in acylation or alkylation reactions.

SAR Studies on 1,2,4-Thiadiazole Series

In SAR campaigns, this intermediate allows for independent variation: the N-Boc group can be removed to explore N-substitution effects, while the 3-chloro position can be diversified through nucleophilic aromatic substitution to probe the biochemical impact of different substituents. This dual diversification strategy is more efficient than synthesizing each analog from scratch [2].

Cysteine Profiling Probe Development

Building on the demonstrated ability of 3-chloro-1,2,4-thiadiazoles to selectively modify protein thiols, this compound can be elaborated into activity-based probes for cysteine proteases or other thiol-containing enzymes in complex proteomes, a key application in chemoproteomics [1].

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